3-(3,5-Dimethylphenyl)-2-[(3-fluorophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
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Description
3-(3,5-Dimethylphenyl)-2-[(3-fluorophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one is a useful research compound. Its molecular formula is C21H19FN2OS2 and its molecular weight is 398.51. The purity is usually 95%.
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Scientific Research Applications
Nuclear Magnetic Resonance (NMR) Studies
Bicyclic thiophene derivatives have been prepared and analyzed using NMR techniques to observe through-space H–F spin couplings over seven bonds, attributed to a through-space mechanism. Such studies are crucial for understanding the molecular structure and dynamics of complex organic compounds, including the mentioned chemical structure (Hirohashi, Inaba, & Yamamoto, 1975).
Antitumor Activity
Research on derivatives of thieno[3,2-d]pyrimidine has revealed potent anticancer activity against various human cancer cell lines. Novel synthetic pathways for these compounds have been explored, leading to the development of candidates with potential for anticancer drug development. Such findings underscore the therapeutic potential of thieno[3,2-d]pyrimidine derivatives in oncology research (Hafez & El-Gazzar, 2017).
Synthetic Methodologies
The synthetic flexibility of thieno[3,2-d]pyrimidine derivatives has been demonstrated through various chemical reactions, offering pathways to a wide range of compounds with diverse biological activities. Such methodologies are crucial for the advancement of medicinal chemistry and the discovery of new therapeutic agents (Komissarova et al., 2020).
Anti-Inflammatory and Analgesic Agents
Pyrimidine heterocycles have been identified as key structures in the development of novel anti-inflammatory and analgesic agents. The synthesis of new derivatives has led to compounds with improved biological activities, highlighting the therapeutic potential of pyrimidine-based compounds in treating inflammation and pain (Muralidharan, James Raja, & Deepti, 2019).
Properties
IUPAC Name |
3-(3,5-dimethylphenyl)-2-[(3-fluorophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2OS2/c1-13-8-14(2)10-17(9-13)24-20(25)19-18(6-7-26-19)23-21(24)27-12-15-4-3-5-16(22)11-15/h3-5,8-11H,6-7,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLTGZLIOADZQCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)C3=C(CCS3)N=C2SCC4=CC(=CC=C4)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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